5-methyl-2-(thiophen-2-yl)piperidine
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Overview
Description
5-methyl-2-(thiophen-2-yl)piperidine is a heterocyclic organic compound with the molecular formula C10H15NS. It features a piperidine ring substituted with a methyl group at the 5-position and a thiophene ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(thiophen-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with 5-methylpiperidine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the piperidine ring can produce various substituted piperidines .
Scientific Research Applications
5-methyl-2-(thiophen-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mechanism of Action
The mechanism of action of 5-methyl-2-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)piperidine: Lacks the methyl group at the 5-position.
5-methylpiperidine: Lacks the thiophene ring.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
5-methyl-2-(thiophen-2-yl)piperidine is unique due to the presence of both a thiophene ring and a piperidine ring with a methyl substitution. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-methyl-2-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-8-4-5-9(11-7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJUNPUQJPZFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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